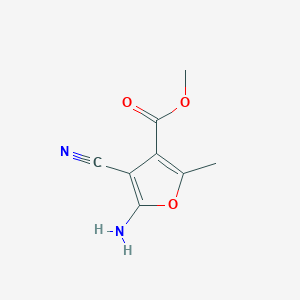

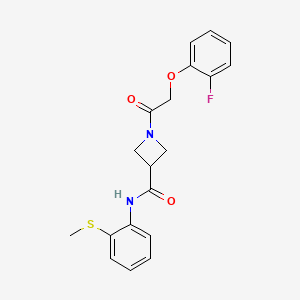

![molecular formula C12H16ClNO3 B2921183 叔丁基 N-[(2-氯-4-羟基苯基)甲基]氨基甲酸酯 CAS No. 2418695-01-7](/img/structure/B2921183.png)

叔丁基 N-[(2-氯-4-羟基苯基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a chemical compound that is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product . Another method involves the use of 1-methyl-1H-pyrazol-5-amine as a starting material .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy . The crystal structure of a similar compound, tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate, has been determined by X-ray diffraction .Chemical Reactions Analysis

Tert-butyl carbamate undergoes palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It is also used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form as a solid . Its empirical formula is C11H21NO3, and it has a molecular weight of 215.29 .科学研究应用

催化合成应用

叔丁基 N-[(2-氯-4-羟基苯基)甲基]氨基甲酸酯用于催化合成。Ortiz、Guijarro 和 Yus(1999 年)展示了它在通过 DTBB 催化的锂化合成 α-氨基甲基锂中的用途,从而生成功能化的氨基甲酸酯。此过程涉及与各种亲电子试剂和脱保护步骤的反应,得到取代的 1,2-二醇,这对于有机合成至关重要(Ortiz、Guijarro 和 Yus,1999 年)。

在化学转化中的作用

该化合物在各种化学转化中起着至关重要的作用。Guinchard、Vallée 和 Denis(2005 年)探索了叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯作为 N-(Boc)-保护的亚硝酮,突出了它们作为有机合成中构建模块的潜力。这些化合物很容易从醛和叔丁基 N-羟基氨基甲酸酯制备,展示了它们在化学反应中的多功能性(Guinchard、Vallée 和 Denis,2005 年)。

生物活性化合物中的中间体

这种化学物质作为生物活性化合物合成的中间体。赵、郭、兰和徐(2017 年)强调了它在合成奥美替尼(AZD9291)中的作用,这是一个显着的例子。他们为合成相关化合物化合物 1 建立的方法强调了它在药物化学中的重要性(赵、郭、兰和徐,2017 年)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTWYSINFADMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

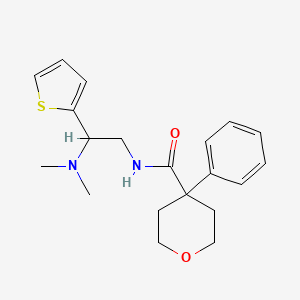

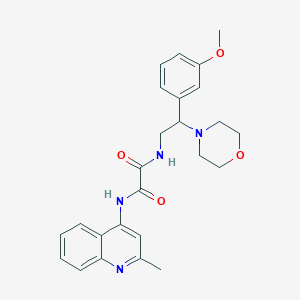

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)

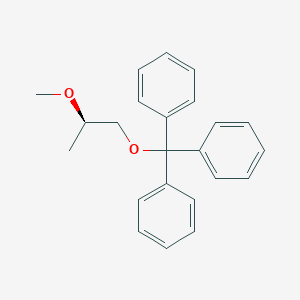

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)

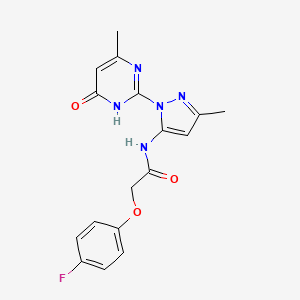

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)

![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)